molecular formula C18H37NO4 B154643 2-[Bis-(2-hydroxyethyl)amino]ethyl laurate CAS No. 1793-68-6

2-[Bis-(2-hydroxyethyl)amino]ethyl laurate

Cat. No.: B154643
CAS No.: 1793-68-6
M. Wt: 331.5 g/mol
InChI Key: WGDZQINGRJYRHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[Bis-(2-hydroxyethyl)amino]ethyl laurate is a chemical compound with the molecular formula C18H37NO4 and a molecular weight of 331.5 g/mol. This compound is known for its unique structure, which includes a dodecanoic acid backbone esterified with a bis(2-hydroxyethyl)amino group. It is used in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dodecanoic acid, 2-[bis(2-hydroxyethyl)amino]ethyl ester typically involves the esterification of dodecanoic acid with 2-[bis(2-hydroxyethyl)amino]ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.

Industrial Production Methods

In an industrial setting, the production of dodecanoic acid, 2-[bis(2-hydroxyethyl)amino]ethyl ester may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[Bis-(2-hydroxyethyl)amino]ethyl laurate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

    Reduction: The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Dodecanoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aminoethyl esters.

Scientific Research Applications

2-[Bis-(2-hydroxyethyl)amino]ethyl laurate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex molecules.

    Biology: Employed in the study of lipid metabolism and enzyme interactions.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of surfactants, emulsifiers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of dodecanoic acid, 2-[bis(2-hydroxyethyl)amino]ethyl ester involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release dodecanoic acid and 2-[bis(2-hydroxyethyl)amino]ethanol, which can then participate in further biochemical reactions. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

    Dodecanoic acid, 12-[bis(2-hydroxyethyl)amino]-12-oxododecyl ester: Similar structure but with an additional oxo group.

    Dodecanoic acid, bis(2-amino-ethyl)-amide, dihydrochloride: Contains an amide group instead of an ester group

Uniqueness

2-[Bis-(2-hydroxyethyl)amino]ethyl laurate is unique due to its specific ester and amino functional groups, which confer distinct chemical reactivity and biological activity. This makes it particularly valuable in applications requiring precise molecular interactions and modifications.

Properties

CAS No.

1793-68-6

Molecular Formula

C18H37NO4

Molecular Weight

331.5 g/mol

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethyl dodecanoate

InChI

InChI=1S/C18H37NO4/c1-2-3-4-5-6-7-8-9-10-11-18(22)23-17-14-19(12-15-20)13-16-21/h20-21H,2-17H2,1H3

InChI Key

WGDZQINGRJYRHS-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(=O)OCCN(CCO)CCO

Canonical SMILES

CCCCCCCCCCCC(=O)OCCN(CCO)CCO

1793-68-6

Origin of Product

United States

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